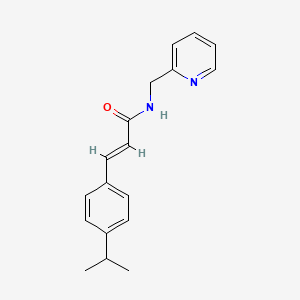![molecular formula C12H13N5O2S B5888165 N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5888165.png)
N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetylphenyl group and a tetrazolylsulfanyl group attached to an acetamide backbone
Mechanism of Action
Target of Action
CBKinase1_004803, also known as CBKinase1_017203 or N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt these pathways, leading to potential therapeutic effects .
Mode of Action
The compound interacts with its targets, the kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways that the kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways depend on the specific kinases that the compound targets. Kinases are involved in a wide range of cellular processes, including cell growth, division, and death . By inhibiting these kinases, the compound can disrupt these processes, potentially leading to effects such as slowed tumor growth in the case of cancer .
Result of Action
The molecular and cellular effects of CBKinase1_004803’s action depend on the specific kinases it targets and the pathways these kinases are involved in . Potential effects could include changes in cell growth, division, and death, which could have therapeutic effects in conditions such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_004803 . These factors could include pH, temperature, salinity, and the presence of other substances . Understanding these factors is crucial for optimizing the use of the compound in different settings.
Biochemical Analysis
Biochemical Properties
CBKinase1_004803 plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with casein kinase 1 (CK1) isoforms, which are involved in the phosphorylation of key regulatory molecules in cell cycle, transcription, and translation . These interactions are crucial for regulating cell survival and tumorigenesis. The compound’s interaction with CK1 isoforms suggests its potential role in modulating signal transduction pathways and cellular processes.
Cellular Effects
CBKinase1_004803 has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CK1 isoforms can lead to alterations in the phosphorylation status of key regulatory proteins, thereby impacting cell cycle progression and transcriptional regulation . Additionally, the compound’s effects on cellular metabolism may involve changes in metabolic flux and metabolite levels, further influencing cell function.
Molecular Mechanism
The molecular mechanism of action of CBKinase1_004803 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to CK1 isoforms, leading to the phosphorylation of target proteins involved in various cellular processes . This phosphorylation can either activate or inhibit the activity of these proteins, thereby modulating their function. Additionally, CBKinase1_004803 may influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CBKinase1_004803 have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that CBKinase1_004803 remains stable under specific conditions, allowing for sustained interactions with target biomolecules
Dosage Effects in Animal Models
The effects of CBKinase1_004803 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular processes without causing significant toxicity. At higher doses, CBKinase1_004803 may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy.
Metabolic Pathways
CBKinase1_004803 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with CK1 isoforms suggests its role in modulating phosphorylation events that influence metabolic processes . Understanding these interactions is crucial for elucidating the compound’s impact on cellular metabolism and identifying potential therapeutic targets.
Transport and Distribution
The transport and distribution of CBKinase1_004803 within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target cells . These interactions can influence the compound’s efficacy and specificity, making it important to study its transport mechanisms in detail.
Subcellular Localization
CBKinase1_004803 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is reacted with acetic anhydride to form N-(3-acetylphenyl)acetamide.
Introduction of the Tetrazolylsulfanyl Group: The N-(3-acetylphenyl)acetamide is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable base, such as triethylamine, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: Due to its structural features, the compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe to study biochemical pathways and interactions within cells.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its chemical stability and reactivity.
Comparison with Similar Compounds
- N-(3-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- N-(3-acetylphenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Comparison:
- N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the specific positioning of the acetyl group on the phenyl ring, which can influence its reactivity and binding properties.
- The presence of the methyl group on the tetrazole ring can affect the compound’s solubility and overall stability compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8(18)9-4-3-5-10(6-9)13-11(19)7-20-12-14-15-16-17(12)2/h3-6H,7H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSZUQVGPPVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea](/img/structure/B5888084.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
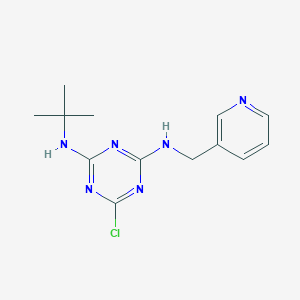
![1-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5888115.png)
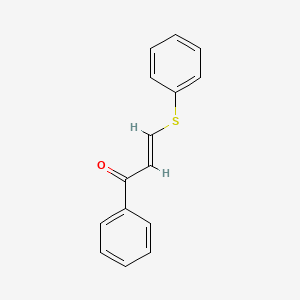
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
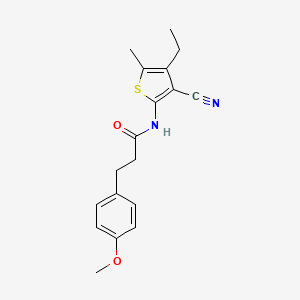
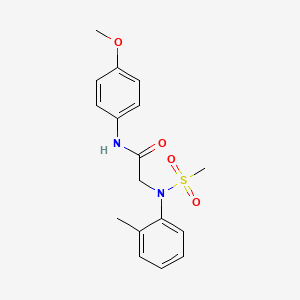
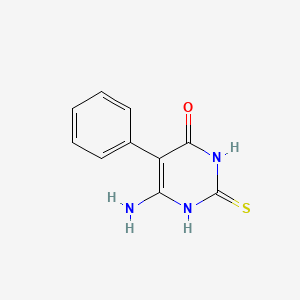
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
